molecular formula C20H20N2O7 B2487238 Thalidomide 4'-ether-PEG2-alkyne CAS No. 2098487-52-4

Thalidomide 4'-ether-PEG2-alkyne

Cat. No. B2487238
M. Wt: 400.387
InChI Key: XJWGDRINRIEEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thalidomide derivatives, including those with modifications such as 4'-ether-PEG2-alkyne, often involves strategies to overcome the compound's configurational instability. For example, the asymmetric synthesis of novel 4-substituted thalidomide analogues demonstrates a method to maintain stereochemical stability by introducing alkyl or aryl groups at specific positions, which could be applied to the synthesis of Thalidomide 4'-ether-PEG2-alkyne derivatives (Yamada et al., 2006).

Molecular Structure Analysis

The molecular structure of thalidomide and its analogs, including the 4'-ether-PEG2-alkyne variant, is crucial for understanding their chemical behavior and reactivity. The crystal structure analysis of thalidomide analogs provides insights into the spatial arrangement of atoms and functional groups, influencing their chemical and biological activities (Hijji et al., 2018).

Chemical Reactions and Properties

Thalidomide and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For instance, the carbonylative Sonogashira coupling reaction is an efficient method to link aryl iodides with terminal alkynes, which could be relevant for modifying thalidomide molecules, including the 4'-ether-PEG2-alkyne derivative, to create new compounds with unique properties (Zhao et al., 2014).

Physical Properties Analysis

The physical properties of thalidomide and its derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and functional groups. For example, modification of the thalidomide molecule can lead to changes in aqueous solubility and melting points, which are important for their physical handling and potential application in various fields (Goosen et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thalidomide derivatives are key to their functionality and applications. The creation of clickable PEG via anionic copolymerization of ethylene oxide and glycidyl propargyl ether, for instance, illustrates a method for introducing functional groups that can enhance the chemical properties of PEG derivatives, potentially applicable to Thalidomide 4'-ether-PEG2-alkyne for bioconjugation and other purposes (Herzberger et al., 2017).

Scientific Research Applications

PROTACs are a class of bifunctional molecules that are used to degrade specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

“Thalidomide 4’-ether-PEG2-alkyne” is a functionalized cereblon ligand used in PROTAC® (Proteolysis-Targeting Chimeras) research and development . It incorporates an E3 ligase ligand plus a PEG2 linker with an alkyne terminal ready for conjugation to a target protein ligand . Here are some potential applications:

  • Medical Research

    • Thalidomide 4’-ether-PEG2-alkyne can be used in medical research, particularly in the development of new drugs. By targeting specific proteins for degradation, it can help in the study of disease pathways and the identification of potential therapeutic targets .
  • Drug Release

    • In the field of drug delivery, this compound could potentially be used to design drugs that can be activated in the body by specific triggers, improving the efficacy and reducing side effects .
  • Nanotechnology

    • In nanotechnology, it could be used to create nanoscale devices or systems that can interact with biological systems at the molecular level .
  • New Materials Research

    • Thalidomide 4’-ether-PEG2-alkyne could be used in the development of new materials with unique properties, such as biocompatible materials for medical devices .
  • Cell Culture

    • In cell culture, it could be used to manipulate the expression of specific proteins, aiding in the study of cellular processes .
  • Ligand and Polypeptide Synthesis

    • This compound could be used in the synthesis of ligands and polypeptides, potentially aiding in the development of new biomaterials .
  • Cancer Research

    • In cancer research, Thalidomide 4’-ether-PEG2-alkyne could be used to target and degrade specific proteins that are overexpressed in certain types of cancer cells .
  • Neurodegenerative Diseases

    • It could potentially be used in the study of neurodegenerative diseases like Alzheimer’s and Parkinson’s. By degrading specific proteins associated with these diseases, researchers could gain a better understanding of their progression .
  • Immunology

    • In immunology, it could be used to study the role of specific proteins in immune response. This could lead to the development of new treatments for autoimmune diseases .
  • Virology

    • In virology, Thalidomide 4’-ether-PEG2-alkyne could be used to degrade proteins that viruses use to infect host cells .
  • Genetic Disorders

    • It could be used in the study of genetic disorders. By targeting and degrading mutant proteins, it could help researchers understand the effects of these mutations .
  • Developmental Biology

    • In developmental biology, it could be used to study the role of specific proteins in the development of organisms .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWGDRINRIEEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-O-PEG2-propargyl

Citations

For This Compound
2
Citations
C Sharma, D Donu, AM Curry, E Barton, Y Cen - RSC advances, 2023 - pubs.rsc.org
… The “click” conjugation between probe 3A and thalidomide 4′-ether-PEG2-alkyne with the addition of Cu(I) catalyst, followed by purification afforded the desired PROTAC (PRO-SIRT2) …
Number of citations: 2 pubs.rsc.org
MM Noblejas-López, D Tébar-García, R López-Rosa… - Pharmaceutics, 2023 - mdpi.com
… This CLIPTAC consists of an ABP probe conjugated to thalidomide 4′-ether-PEG2-alkyne, a CRBN recruiting ligand, using “click” technology. This CLIPTAC was able to efficiently …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.